(2-((4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoyl)-L-alloisoleucine
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Overview
Description
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification and activation steps, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromen derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets. The chromen moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity, leading to anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core and exhibit similar biological activities.
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Quinone derivatives: Formed through the oxidation of chromen compounds and have significant biological activities.
Uniqueness
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamido and methylpentanoic acid moieties enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H27NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S,3R)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-6-11(3)18(21(25)26)22-20(24)13(5)27-16-9-8-15-14(7-2)10-17(23)28-19(15)12(16)4/h8-11,13,18H,6-7H2,1-5H3,(H,22,24)(H,25,26)/t11-,13?,18+/m1/s1 |
InChI Key |
GDLHEECSLQKGOI-ARZWFYJMSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H]([C@H](C)CC)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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